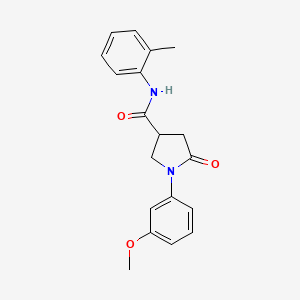![molecular formula C17H15NO4 B4689051 N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4689051.png)
N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide
描述
N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide, also known as HOPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HOPA is a synthetic compound that is used as an inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. HOPA is believed to have potential therapeutic applications in the treatment of cancer and other diseases that are associated with abnormal gene expression.
作用机制
N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide exerts its inhibitory effects on HDACs by binding to the active site of the enzyme and preventing it from removing acetyl groups from histone proteins. This leads to the activation of genes that are normally repressed by HDACs, which can have therapeutic benefits in the treatment of diseases that are associated with abnormal gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potent inhibitory effects on HDACs, which can lead to the activation of genes that are normally repressed. This can have a wide range of physiological effects, depending on the specific genes that are activated.
实验室实验的优点和局限性
N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide has several advantages for use in lab experiments. It is a potent HDAC inhibitor that can be used to study the effects of HDAC inhibition on gene expression. It is also a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and its effects on gene expression are still being studied. Additionally, it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide. One area of research is the development of more potent and selective HDAC inhibitors. This compound is a relatively potent inhibitor of HDACs, but it may have off-target effects on other enzymes. Developing more selective inhibitors could lead to more effective treatments for diseases that are associated with abnormal gene expression. Another area of research is the study of the physiological effects of this compound. Understanding the specific genes that are activated by this compound could lead to new insights into the regulation of gene expression and the development of new treatments for diseases that are associated with abnormal gene expression. Finally, there is a need for more research on the safety and toxicity of this compound. While it has shown promise as a potential therapeutic agent, more research is needed to determine its safety and potential side effects.
科学研究应用
N-(2-hydroxyethyl)-4-[oxo(phenyl)acetyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have potent inhibitory effects on HDACs, which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and other diseases that are associated with abnormal gene expression.
属性
IUPAC Name |
N-(2-hydroxyethyl)-4-(2-oxo-2-phenylacetyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-11-10-18-17(22)14-8-6-13(7-9-14)16(21)15(20)12-4-2-1-3-5-12/h1-9,19H,10-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEGKUIHHIMRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[hydroxy(diphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-1-piperidinecarbothioamide](/img/structure/B4688970.png)

![3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4688979.png)
![2-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4688987.png)
![ethyl 3-[({N-[(4-methyl-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4688994.png)
![2-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B4689003.png)
![N-benzyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4689004.png)
![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-2-naphthylacetamide)](/img/structure/B4689022.png)

![N-(3-chloro-4-fluorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4689027.png)
![methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate](/img/structure/B4689032.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4689044.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromophenyl)acetamide](/img/structure/B4689052.png)
![N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide](/img/structure/B4689062.png)